molecular formula C24H22N2O4 B10897071 2-Phenoxyethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenoxyethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10897071
M. Wt: 402.4 g/mol
InChI Key: GYAJJSKJAKYIJZ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxyethyl group, a naphthyl group, and a tetrahydropyrimidine ring.

Preparation Methods

The synthesis of 2-Phenoxyethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common method includes the reaction of anthranilic acids with 2-phenoxyacetyl chlorides to yield 4H-3,1-benzoxazin-4-ones, which are then substituted with amino derivatives to obtain the desired compound . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like sodium ethoxide.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyethyl group.

    Cyclization: The tetrahydropyrimidine ring can participate in cyclization reactions under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Phenoxyethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the auxinic receptor TIR1, which plays a role in plant hormone regulation . The compound’s structure allows it to fit into the active site of the receptor, leading to its inhibitory effects.

Comparison with Similar Compounds

2-Phenoxyethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-phenoxyethyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H22N2O4/c1-16-21(23(27)30-15-14-29-18-10-3-2-4-11-18)22(26-24(28)25-16)20-13-7-9-17-8-5-6-12-19(17)20/h2-13,22H,14-15H2,1H3,(H2,25,26,28)

InChI Key

GYAJJSKJAKYIJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)OCCOC4=CC=CC=C4

Origin of Product

United States

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